N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a benzodioxole-5-carboxamide core substituted with a 4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl group.
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-2-29(25,26)19-10-8-16(22-23-19)13-3-6-15(7-4-13)21-20(24)14-5-9-17-18(11-14)28-12-27-17/h3-11H,2,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMKNFNBNBEAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on anticancer activity, mechanisms of action, and related compounds.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 411.43 g/mol
- CAS Number : 921586-86-9
The structural features include a benzo[d][1,3]dioxole core, a pyridazine ring, and an ethylsulfonyl group, which contribute to its solubility and potential interaction with biological targets.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of benzo[d][1,3]dioxole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The ethylsulfonyl substitution may enhance the compound's solubility and bioavailability, potentially increasing its therapeutic efficacy.
Table 1: Summary of Anticancer Activity of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| EED226 | Furan unit | Potent inhibitor of embryonic ectoderm development |
| Compound 15 | Benzo[d][1,3]dioxole moiety | IC50 = 40 nM against EED |
| Compound 21 | Pyridine-substituted phenyl ring | Anticancer activity in KARPAS422 cells |
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Interaction with specific enzymes involved in cancer progression.
- Cell Cycle Modulation : Inducing cell cycle arrest at specific phases.
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
Case Studies and Research Findings
A study evaluating benzodioxole derivatives indicated that compounds with amide functionalities showed enhanced cytotoxicity against Hep3B liver cancer cells. The IC50 values for certain derivatives were significantly lower than those for standard chemotherapeutics like Doxorubicin, suggesting a strong potential for this compound in cancer therapy.
Cell Cycle Analysis
Flow cytometry analysis revealed that treatment with related compounds led to substantial alterations in the cell cycle distribution of Hep3B cells. For example:
- A decrease in the G1 phase population was observed following treatment with compound 2a (from 65.3% to 52.53%).
- The S phase fraction also decreased significantly (from 17.6% to 12.13%).
These findings indicate that the compound effectively disrupts normal cell cycle progression, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Benzodioxole Carboxamide Derivatives
Key Observations:
Substituent Effects :
- Methoxy groups (HSD-2/HSD-4) enhance crystallinity, as seen in higher melting points for HSD-2 (175–177°C vs. 150.5–152°C for HSD-4) .
- Electron-withdrawing groups like trifluoromethyl (IIc) correlate with biological activity (α-amylase inhibition) .
- Alkyl chains (e.g., heptan-4-yl) shift applications to flavoring industries, highlighting the role of lipophilicity .
Synthetic Yields :
Physicochemical Properties
- Solubility and Stability :
- Methoxy-substituted analogs (HSD-2/HSD-4) are solids at room temperature, favoring formulation for oral delivery.
- The target compound’s ethylsulfonyl group may improve aqueous solubility compared to alkyl or methoxy derivatives.
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Purpose | Yield Optimization |
|---|---|---|---|
| 1 | DMF, 60°C, 12h | Pyridazine sulfonation | 70–80% |
| 2 | Triethylamine, DCM | Carboxamide coupling | 65–75% |
| 3 | Ethanol recrystallization | Final purification | Purity >95% |
Basic Question: What analytical techniques are recommended for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., ethylsulfonyl on pyridazine, benzodioxole aromaticity) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C22H20N4O5S: expected [M+H]+ 477.113) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide) .
Advanced Question: How can researchers design experiments to identify biological targets of this compound?
Answer:
- Computational docking : Use software like AutoDock to predict binding to kinase domains or GPCRs, leveraging pyridazine and benzodioxole motifs .
- SPR/BLI assays : Screen against protein libraries (e.g., kinases, phosphatases) to quantify binding kinetics (KD values) .
- Cellular thermal shift assays (CETSA) : Validate target engagement by measuring protein stability shifts in cell lysates .
Note : Prioritize targets based on structural analogs (e.g., pyridazine derivatives inhibiting MAPK pathways) .
Advanced Question: How should researchers resolve contradictions in reported bioactivity data (e.g., IC50 variability)?
Answer:
- Assay validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, serum concentration) .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation masking true activity .
- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cell viability assays to confirm mechanism .
Example : A 10-fold IC50 difference may arise from off-target effects in phosphatase-rich environments, requiring counter-screens .
Advanced Question: What methodologies support structure-activity relationship (SAR) studies for this compound?
Answer:
- Fragment-based design : Synthesize analogs with modified substituents (e.g., replacing ethylsulfonyl with methylsulfonyl) and test activity .
- 3D-QSAR modeling : Generate CoMFA/CoMSIA models using pyridazine and benzodioxole pharmacophores to predict activity cliffs .
- Crystallography : Co-crystallize with target proteins (e.g., COX-2) to identify critical hydrogen bonds or steric clashes .
Q. Table 2: SAR Trends in Analogs
| Modification | Observed Effect | Reference |
|---|---|---|
| Ethylsulfonyl → Methylsulfonyl | 2x ↑ potency against EGFR | |
| Benzodioxole → Phenyl | 5x ↓ solubility |
Advanced Question: How can computational modeling predict metabolite formation and toxicity?
Answer:
- In silico metabolism : Use software like ADMET Predictor™ to identify likely Phase I/II metabolites (e.g., sulfonyl oxidation, benzodioxole ring cleavage) .
- Toxicity profiling : Apply DEREK Nexus to flag structural alerts (e.g., mutagenic potential from nitroso intermediates) .
Example : Ethylsulfonyl groups may hydrolyze to sulfonic acids, requiring stability testing in plasma .
Advanced Question: What strategies enhance aqueous solubility without compromising activity?
Answer:
- Prodrug design : Introduce phosphate esters on the carboxamide group for transient solubility .
- Co-solvent systems : Use cyclodextrin inclusion complexes or PEG-based formulations .
- Salt formation : Convert carboxamide to sodium/potassium salts for pH-dependent solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
